molecular formula C18H18O3 B14387286 Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate CAS No. 87700-57-0

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate

Cat. No.: B14387286
CAS No.: 87700-57-0
M. Wt: 282.3 g/mol
InChI Key: ZJRYMNLQPWKDMI-UHFFFAOYSA-N
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Description

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is a synthetic organic compound with the molecular formula C18H18O3. It is also known by other names such as butyl 9-hydroxyfluorene-9-carboxylate and flurenol-butyl . This compound is characterized by its fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a tert-butyl ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 9-hydroxy-9H-fluorene-9-carboxylate is unique due to its specific combination of a fluorene backbone and a tert-butyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

87700-57-0

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

tert-butyl 9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C18H18O3/c1-17(2,3)21-16(19)18(20)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11,20H,1-3H3

InChI Key

ZJRYMNLQPWKDMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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